Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13732613
InChI: InChI=1S/C11H14O5/c1-14-3-4-16-10-6-8(11(13)15-2)5-9(12)7-10/h5-7,12H,3-4H2,1-2H3
SMILES: COCCOC1=CC(=CC(=C1)O)C(=O)OC
Molecular Formula: C11H14O5
Molecular Weight: 226.23 g/mol

Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate

CAS No.:

Cat. No.: VC13732613

Molecular Formula: C11H14O5

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate -

Specification

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
IUPAC Name methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate
Standard InChI InChI=1S/C11H14O5/c1-14-3-4-16-10-6-8(11(13)15-2)5-9(12)7-10/h5-7,12H,3-4H2,1-2H3
Standard InChI Key CQQATZFYVIFYIK-UHFFFAOYSA-N
SMILES COCCOC1=CC(=CC(=C1)O)C(=O)OC
Canonical SMILES COCCOC1=CC(=CC(=C1)O)C(=O)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate (C₁₂H₁₆O₆) features a benzoate core modified with two functional groups: a hydroxyl (-OH) at position 3 and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) chain at position 5. The ester moiety (-COOCH₃) completes the structure at position 1. This arrangement creates a polar yet sterically hindered molecule, with hydrogen-bonding capacity from the hydroxyl group and ether linkages contributing to solubility in polar solvents .

Spectroscopic Signatures

While direct spectroscopic data for this compound are scarce, related methyl hydroxy-methoxybenzoates exhibit diagnostic patterns:

  • IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (ester C=O stretch), 3200–3500 cm⁻¹ (phenolic -OH), and 1100–1250 cm⁻¹ (ether C-O-C) .

  • NMR:

    • ¹H NMR: Downfield shifts for aromatic protons adjacent to electronegative groups (δ 7.2–7.8 ppm), with methoxy protons resonating at δ 3.3–3.9 ppm .

    • ¹³C NMR: Ester carbonyl at δ 165–170 ppm, aromatic carbons influenced by substituents (δ 110–160 ppm), and methoxy carbons at δ 50–60 ppm .

Synthetic Methodologies

Regioselective Esterification and Etherification

The synthesis of methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate typically involves multi-step regioselective functionalization (Scheme 1):

Scheme 1: Proposed synthesis route.

  • Esterification: Protection of the carboxylic acid group using methanol and a coupling agent (e.g., DCC/DMAP) yields methyl 3,5-dihydroxybenzoate .

  • Selective Etherification: The 5-hydroxyl group undergoes alkylation with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃), leveraging steric and electronic effects to favor substitution at the less hindered position .

Critical challenges include avoiding over-alkylation and ensuring regioselectivity. Recent advances in phase-transfer catalysis and microwave-assisted synthesis could enhance yield and purity .

Physicochemical Properties

Solubility and Stability

Comparative data from analogous compounds suggest:

PropertyValue/RangeSource Compound Analogue
Water Solubility (25°C)0.5–1.2 mg/mLMethyl 3-hydroxybenzoate
LogP (Octanol-Water)1.8–2.3Methyl 5-methoxybenzoate
Melting Point85–95°CMethyl 3-hydroxy-5-methoxy

The 2-methoxyethoxy group enhances hydrophilicity compared to simpler methoxy derivatives, while the phenolic -OH facilitates hydrogen bonding .

Biological and Industrial Applications

Antifeedant Activity

Structurally related methyl hydroxy-methoxybenzoates exhibit antifeedant properties against agricultural pests. For example, methyl 2-hydroxy-6-methoxybenzoate demonstrates significant deterrence against the pine weevil (Hylobius abietis), reducing feeding by 40–60% at 0.1% concentration . The 2-methoxyethoxy group in the target compound may enhance bioavailability and interaction with insect chemoreceptors.

Pharmaceutical Intermediate

The compound’s bifunctional nature (phenolic -OH and ether) makes it a potential precursor for non-steroidal anti-inflammatory drugs (NSAIDs) or antiviral agents. Ester derivatives of similar structures have been explored as prodrugs to improve membrane permeability .

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity

CompoundKey Functional GroupsLogPBioactivity
Methyl 3-hydroxybenzoate-OH (3-position)1.2Antimicrobial
Methyl 5-methoxybenzoate-OCH₃ (5-position)2.1Antioxidant
Target Compound-OH (3), -OCH₂CH₂OCH₃ (5)1.9Antifeedant (predicted)

The 2-methoxyethoxy chain in the target compound balances polarity and lipophilicity, potentially optimizing bioactivity compared to simpler analogues.

Challenges and Future Directions

Synthetic Optimization

Current yields for multi-step syntheses rarely exceed 50%, necessitating improved catalysts (e.g., enzyme-mediated esterification) or flow chemistry approaches to enhance efficiency .

Biological Screening

In vitro and in vivo studies are needed to validate predicted antifeedant and pharmacological activities. Computational modeling could prioritize high-potential derivatives for synthesis.

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